![molecular formula C20H20N2O4S B2515389 N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide CAS No. 2097872-99-4](/img/structure/B2515389.png)

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

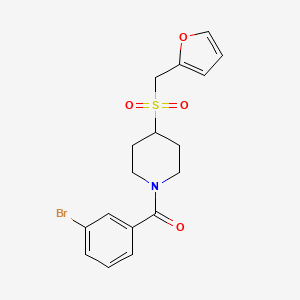

Beschreibung

Synthesis Analysis

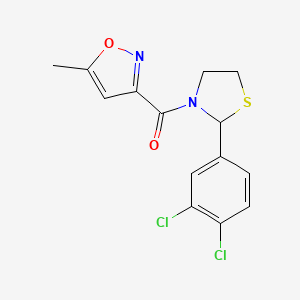

The synthesis of heteroaryl-2-imidates, specifically those derived from thiophene and furan, has been successfully achieved through a reaction involving sodium methoxide in methanol with corresponding carboximidoyl chlorides. These chlorides are obtained from secondary amides by refluxing in thionyl chloride. The process yields excellent results, particularly with methyl N-methyl- and methyl N-(2,4,6-trimethyl)phenyl-2-carboximidates of thiophene and furan. Directed lithiation of these compounds has been explored, revealing a preference for C5-lithiation, which is a contrast to the C3-lithiation observed in oxazolino functionalities. The synthetic utility of the C5-lithiated intermediates has been demonstrated with various electrophiles, and when the C5-position is blocked, C3-lithiation can be achieved .

Molecular Structure Analysis

The molecular and solid-state structure of a compound containing a furan and thiophene moiety has been characterized using various spectroscopic methods and X-ray powder diffraction (XRPD). The compound, 5-(5-nitro furan-2-ylmethylen), 3-N-(2-methoxy phenyl), 2-N′-(2-methoxyphenyl) imino thiazolidin-4-one, exhibits a triclinic space group with specific lattice parameters. The structure has been further analyzed using density functional theory (DFT) to understand the intermolecular interactions within the crystal lattice, as evidenced by Hirshfeld surface analysis and fingerprint plots .

Chemical Reactions Analysis

The reactivity of iminofurans, particularly ethyl 2-[2-oxo-5-phenylfuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, has been studied in the context of nucleophilic attack by aliphatic amines. The furan ring in these compounds is susceptible to opening, leading to the formation of amides. The presence of a thiophene substituent at the imine nitrogen atom enhances the reactivity and potential biological activity of these compounds. The reaction with amines results in the formation of ethyl 2-[(Z)-3-oxo-3-phenyl-1-(carbamoyl)-prop-1-enylamino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates, indicating multiple reactive sites within the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds synthesized and studied in these papers are closely related to their molecular structures. The directed lithiation process and the susceptibility of the furan ring to nucleophilic attack are indicative of the compounds' reactivity. The solid-state structure analysis provides insight into the intermolecular forces that influence the compounds' physical properties, such as crystal packing and stability. The use of DFT and XRPD in the analysis of these properties underscores the importance of theoretical and experimental methods in understanding the behavior of these complex organic molecules .

Wissenschaftliche Forschungsanwendungen

Photoinduced Direct Oxidative Annulation

A study demonstrated the use of compounds similar to N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide in photoinduced direct oxidative annulation processes. This technique allowed the creation of highly functionalized polyheterocyclic compounds, showing potential in advanced organic synthesis (Zhang et al., 2017).

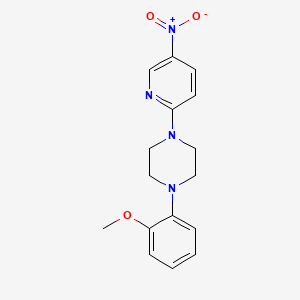

Novel Pyridine and Naphthyridine Derivatives Synthesis

Research on the synthesis of new pyridine and naphthyridine derivatives has been conducted using related compounds. These derivatives hold significance in various chemical and pharmaceutical applications (Abdelrazek et al., 2010).

Chemoselective Protection of Heteroaromatic Aldehydes

A method for transforming furan- and thiophene-2-carboxaldehydes into N, N'-dimethylimidazolidines without acid catalysis has been explored. This process is vital for selective chemical reactions and could be relevant in the manipulation of compounds like N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide (Carpenter & Chadwick, 1985).

Dye-Sensitized Solar Cells Enhancement

A study highlighted the use of phenothiazine derivatives with furan and thiophene linkers in dye-sensitized solar cells. It showed improved solar energy-to-electricity conversion efficiency, indicating potential applications in solar energy technologies (Kim et al., 2011).

Biobased Polyester Synthesis

Enzymatic polymerization of biobased rigid diols, like 2,5-bis(hydroxymethyl)furan, with various diacid ethyl esters has been researched. This development is crucial in the creation of sustainable materials and may be relevant in the context of N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide (Jiang et al., 2014).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-N'-(2-methoxy-5-methylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4S/c1-13-7-8-17(25-2)15(11-13)22-20(24)19(23)21-12-14(16-5-3-9-26-16)18-6-4-10-27-18/h3-11,14H,12H2,1-2H3,(H,21,23)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLVWGRJVQNOXPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC(C2=CC=CO2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2515306.png)

![N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2515310.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-methylbenzamide hydrochloride](/img/structure/B2515317.png)

![N-(benzo[d]thiazol-5-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2515318.png)

![N-(3-fluorophenyl)-2-(5-methyl-4-oxo-6-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2515322.png)

![2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B2515324.png)

![2-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylbenzenesulfonamide](/img/structure/B2515328.png)